N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Übersicht

Beschreibung

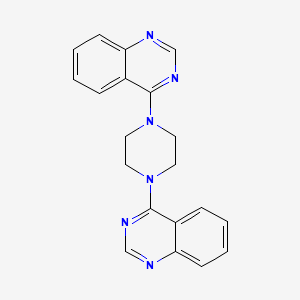

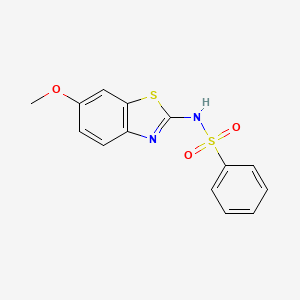

“N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H12N2O3S2 . It is a derivative of benzothiazole, a bicyclic system with multiple applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide”, involves a variety of methods. One common method involves the condensation of 2-aminothiophenol with aldehydes . The specific synthesis process for this compound may vary depending on the specific conditions and reactants used .Molecular Structure Analysis

The molecular structure of “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” is available as a 2D Mol file . The compound has a molecular weight of 320.387 Da .Chemical Reactions Analysis

The chemical reactivity of “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” would depend on the specific conditions and reactants present. As a benzothiazole derivative, it may participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” include a molecular weight of 320.387 Da . More specific properties such as boiling point, density, and solubility would require further experimental data.Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic activity. In a non-insulin-dependent diabetes mellitus rat model, several compounds showed significant lowering of plasma glucose levels. These compounds were also evaluated as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), suggesting a potential mechanism of action (Moreno-Díaz et al., 2008).

Photodynamic Therapy for Cancer Treatment

A zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide, has been studied for its potential in photodynamic therapy. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment (Pişkin et al., 2020).

Environmental Analysis

The compound has been included in studies focusing on the extraction and analysis of benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples. This involves developing methods for the simultaneous determination of these compounds in environmental matrices, highlighting its relevance in environmental monitoring and pollution studies (Speltini et al., 2016).

Antitumor Activity

Research on N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has also explored their potential antitumor activity. Synthesized compounds were evaluated against various tumor cell lines, with some showing promising results and suggesting the potential for further development as anticancer agents (Motavallizadeh et al., 2014).

Synthesis and Characterization

The compound has been a subject of synthesis and characterization studies. These studies focus on understanding its chemical structure and properties, which are essential for its application in various fields, including pharmaceuticals and environmental science (Sreenivasa et al., 2014).

Enzyme Inhibition

N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been investigated as inhibitors of various enzymes, such as carbonic anhydrase. These studies provide insights into the potential therapeutic applications of these compounds in conditions where enzyme inhibition is beneficial (Di Fiore et al., 2011).

Wirkmechanismus

Target of Action

The primary target of N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the regulation of the glucocorticoid action within cells and is involved in various physiological processes, including immune response, glucose metabolism, and lipid metabolism .

Mode of Action

N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide interacts with 11beta-HSD1 by inhibiting its activity . The compound’s interaction with the enzyme involves potential hydrogen bond interactions with catalytic amino acid residues . This interaction results in the inhibition of the enzyme, thereby modulating the glucocorticoid action within cells .

Biochemical Pathways

The inhibition of 11beta-HSD1 affects the glucocorticoid pathway. Glucocorticoids are steroid hormones that regulate various aspects of metabolism and immune response. By inhibiting 11beta-HSD1, N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can modulate the effects of glucocorticoids, potentially impacting glucose metabolism, lipid metabolism, and immune response .

Result of Action

The inhibition of 11beta-HSD1 by N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can lead to significant lowering of plasma glucose levels . This suggests that the compound may have potential antidiabetic activity, particularly in the context of non-insulin-dependent diabetes mellitus .

Zukünftige Richtungen

The future directions for research on “N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” could involve further exploration of its potential biological activities. For example, more studies could be conducted to investigate its antidiabetic activity or other potential therapeutic uses. Additionally, research could be done to optimize its synthesis process and improve its chemical properties .

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-19-10-7-8-12-13(9-10)20-14(15-12)16-21(17,18)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSZWEWTCZYWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)

![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)

![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)

![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)

![4-(2,6-dimethylmorpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5567020.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)